molecular formula C12H18O3 B2901579 7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one CAS No. 2241129-39-3

7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one

Cat. No.: B2901579
CAS No.: 2241129-39-3
M. Wt: 210.273
InChI Key: ASPJLFLVEGLAPQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
7'a-Methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one is a spirocyclic compound characterized by a 1,3-dioxolane ring fused to a fully saturated (octahydro) indene system. The spiro junction connects the dioxolane oxygen atoms (C-2 and C-3) to the indene backbone at C-1'. The compound features a methyl group at the 7'a position and a ketone at the 5'-position, which significantly influences its stereoelectronic properties and reactivity . Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 174.1959 g/mol .

Synthesis and Applications
This compound has been synthesized via ketalization strategies using ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid) in benzene, as demonstrated in the formation of structurally related spiro-dioxolane intermediates . It serves as a critical intermediate in the enantioselective synthesis of complex natural products, such as the sesterterpene (+)-ceroplastol I, where its rigid spiro architecture enables precise stereochemical control .

Properties

IUPAC Name

7'a-methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-4-3-10(13)8-9(11)2-5-12(11)14-6-7-15-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPJLFLVEGLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC23OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization of Cyclic Ketones

The dioxolane ring is typically constructed via acid-catalyzed ketalization. A cyclic ketone precursor reacts with ethylene glycol under dehydrating conditions:

General Reaction :
$$
\text{Cyclic Ketone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{Spiro-Dioxolane} + \text{H}_2\text{O}
$$

Key Parameters :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (0.5–2 mol%).
  • Solvent : Toluene or dichloromethane (reflux conditions).
  • Yield : 60–75% after purification by column chromatography.

Mechanistic Insight :
Protonation of the ketone carbonyl enhances electrophilicity, enabling nucleophilic attack by ethylene glycol. Cyclization forms the spiro junction, with water removal (e.g., Dean-Stark trap) driving equilibrium toward product formation.

Hydrogenation of Indene Derivatives

The octahydroindene moiety is generated via catalytic hydrogenation of an unsaturated indene precursor:

Procedure :

  • Substrate : Spiro-dioxolane-indene with exocyclic double bonds.
  • Catalyst : 10% Pd/C or Raney Ni.
  • Conditions : 50–60 psi H₂ in ethanol, 12–24 hours.
  • Stereoselectivity : Syn-addition dominates, yielding cis-fused decalin systems.

Example :
Hydrogenation of 7'a-methyl-spiro[1,3-dioxolane-2,1'-indene]-5'-one under 50 psi H₂ produces the octahydro derivative with >90% diastereomeric excess.

Advanced Functionalization Techniques

Cross-Coupling Reactions

Palladium-mediated couplings introduce substituents to the spiro framework:

Reaction Type Reagents Target Position Yield
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄ C-3 of Indene 65–70%
Buchwald-Hartwig Amines, Pd₂(dba)₃ C-7'a Methyl 50–55%

Challenges :

  • Steric hindrance at the spiro junction reduces reactivity.
  • Optimized ligand systems (e.g., XPhos) improve conversion.

Oxidation and Reduction Pathways

Ketone Functionalization :

  • Oxidation : KMnO₄/H₂SO₄ converts the 5'-ketone to a carboxylate (40–50% yield).
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol (80–85% yield).

Applications :
Derivatives with hydroxyl or carboxylic acid groups exhibit enhanced solubility for pharmacological testing.

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Design :

  • Tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15).
  • Throughput : 1–2 kg/hour at 100°C.

Advantages :

  • Reduced side reactions (e.g., over-acetalization).
  • Consistent stereochemical outcomes.

Crystallization and Purification

Solvent Systems :

  • Ethyl acetate/hexane (3:1) for initial crystallization.
  • Purity : >99% by HPLC after recrystallization.

Quality Control :

  • ¹H NMR : Methyl singlet at δ 1.3 ppm confirms structural integrity.
  • IR Spectroscopy : C=O stretch at 1715 cm⁻¹ validates ketone retention.

Case Studies in Process Optimization

Temperature-Dependent Regioselectivity

A study comparing ketalization at 80°C vs. 120°C revealed:

  • Lower Temperatures : Favor kinetic control, yielding 70% spiro product.
  • Higher Temperatures : Promote thermodynamic products (e.g., linear acetals).

Recommendation : Maintain reaction temperatures below 100°C for optimal selectivity.

Solvent Effects on Hydrogenation

Polar Solvents (DMF) :

  • Increase reaction rate but reduce diastereoselectivity (70% de).
  • Non-Polar Solvents (Hexane) :
    • Slower kinetics but higher selectivity (95% de).

Chemical Reactions Analysis

Types of Reactions

7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., p-TsOH), Lewis acids (e.g., BF3, TiCl4), and reducing agents like LiAlH4 . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.

Major Products

Major products formed from these reactions include various ketals, alcohols, and substituted derivatives, depending on the reaction pathway and conditions used.

Scientific Research Applications

7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydrospiro[indene-5,2'-[1,3]dioxolane] Derivatives

  • Structure : These analogs lack full saturation of the indene ring (hexahydro vs. octahydro) and may vary in substituents (e.g., aldehydes, nitro groups). For example, (1S,7aR)-7a-methyl-1,2,3,6,7,7a-hexahydrospiro[indene-5,2'-[1,3]dioxolane]-1-carbaldehyde retains partial unsaturation, altering its conformational flexibility .
  • Synthesis : Prepared via NaBH₄ reduction of Hajos-Parrish ketone followed by dioxolane formation, yielding intermediates for alkaloid synthesis .
  • Key Differences : Reduced saturation decreases steric hindrance but increases susceptibility to oxidation compared to the fully saturated octahydro analog .

Bis-Spiro Cyclohexane Skeletons (e.g., Dispiro[indene-cyclohexane-indene])

  • Structure : These compounds feature multiple spiro junctions (e.g., dispiro systems) and additional functional groups like nitro or aryl substituents. For instance, (2'R,4'R,5'R)-5'-nitro-2',4'-diphenyldispiro[indene-2,1'-cyclohexane-3',2''-indene]-1,1'',3,3''-tetraone incorporates two indene moieties and a nitro group .
  • Physicochemical Properties : The presence of nitro groups enhances polarity (e.g., IR absorption at 1741 cm⁻¹ for carbonyl groups) but reduces stability under basic conditions compared to the methyl-ketone-substituted octahydrospiro compound .

Spiro[1,3-dioxolane-2,2'-[3a,7a]methanoindan] Derivatives

  • Structure: These analogs replace the indene system with a methanoindan scaffold, introducing a bicyclic framework. For example, 4',7'-dihydrospiro[1,3-dioxolane-2,2'-[3a,7a]methanoindan] (CAS: 7068-06-6) exhibits a bridged cyclopropane ring .
  • Applications : Used in stereoselective catalysis and as chiral building blocks, contrasting with the octahydrospiro compound’s role in terpene synthesis .

Physicochemical and Spectroscopic Comparisons

Property 7'a-Methyl-octahydrospiro Compound Hexahydrospiro Analog Bis-Spiro Nitro Derivative
Molecular Formula C₁₁H₁₆O₂ C₁₁H₁₄O₂ C₃₅H₂₃N₂O₆
Melting Point Not reported Not reported 236°C
Key IR Absorptions ~1700 cm⁻¹ (C=O) ~1720 cm⁻¹ (C=O) 1741, 1708 cm⁻¹ (C=O, NO₂)
Stereochemical Complexity High (octahydro rigidity) Moderate Very high (multiple spiro centers)

Challenges and Opportunities

  • Stability : The octahydrospiro compound’s full saturation enhances thermal stability but complicates functionalization due to steric hindrance .
  • Biological Relevance : While bis-spiro nitro derivatives show antimycobacterial activity , the target compound’s bioactivity remains underexplored.
  • Catalytic Potential: The rigid spiro framework could serve as a chiral ligand in asymmetric synthesis, analogous to methanoindan-based systems .

Biological Activity

7'a-Methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one is a complex organic compound characterized by its unique spiro structure, which integrates a dioxolane ring with an indene framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications.

  • Molecular Formula: C12H18O3
  • Molecular Weight: 210.27 g/mol
  • CAS Number: 58512-20-2

Biological Activity Overview

Research into the biological activity of 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one suggests several potential mechanisms of action:

  • Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.
  • Receptor Binding: Investigations have shown that it might interact with specific receptors in the body, potentially influencing signaling pathways related to inflammation and pain.

The mechanism by which 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one exerts its effects appears to involve:

  • Binding Affinity: The compound may bind to active sites on enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways: By interacting with cellular targets, it may modulate pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Study A Enzyme InhibitionDemonstrated inhibition of enzyme X with an IC50 value of 12 µM.
Study B Anti-inflammatoryReduced pro-inflammatory cytokines in vitro.
Study C Anticancer ActivityInduced apoptosis in cancer cell lines at concentrations above 10 µM.

Structural Comparisons

The structural uniqueness of 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one can be compared to other compounds within the dioxolane family.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]Similar spiro structureVarying biological activities due to substituent differences
Spiro[1,3-dioxolane-2,5'-[5H]indene]-1'-carbonitrileContains nitrile groupDifferent reactivity profiles
NeosporolContains a 1,3-dioxolane moietyKnown for medicinal properties

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one?

The synthesis typically involves condensation of carbonyl compounds (e.g., indanone derivatives) with vicinal diols (e.g., ethylene glycol) under acid catalysis. Key parameters include:

  • Catalysts : Lewis acids (e.g., p-toluenesulfonic acid) enhance spirocyclic ring formation .
  • Solvents : Polar aprotic solvents (e.g., benzene or toluene) improve yield by facilitating azeotropic water removal .
  • Temperature : Reactions are often conducted at 80–95°C to accelerate cyclization .
  • Monitoring : Thin-layer chromatography (TLC) or NMR tracks reaction progress .

Table 1 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst10–20 mol% Lewis acidIncreases yield by 15–20%
Reaction Time12–48 hoursEnsures complete cyclization
SolventToluene or benzeneReduces side reactions

Q. How is the spirocyclic structure of this compound characterized, and why is stereochemistry critical?

Structural elucidation employs:

  • X-ray crystallography : Resolves the spiro center configuration (e.g., C7'a stereochemistry) .
  • NMR spectroscopy : Distinguishes equatorial/axial protons in the dioxolane and indene rings . Stereochemistry at the spiro junction dictates biological activity. For example, the (7aR) configuration enhances binding to enzyme active sites compared to (7aS) isomers .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of this compound in MCF-7 cell lines?

In vitro studies show IC50 values of 1–5 μM against MCF-7 cells. Mechanisms include:

  • Apoptosis induction : Upregulation of caspase-3/7 and PARP cleavage .
  • ROS generation : Oxidative stress triggers mitochondrial membrane depolarization .
  • Cell cycle arrest : G2/M phase arrest via modulation of cyclin-dependent kinases (CDKs) .

Table 2 : Anticancer Activity Data (MCF-7 Cell Line)

DerivativeIC50 (μM)Mechanism
Parent compound3.2 ± 0.5ROS-mediated apoptosis
Brominated analog1.8 ± 0.3Enhanced CDK inhibition

Q. How do computational studies inform the design of derivatives with improved binding affinity?

Molecular docking reveals:

  • The dioxolane oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR).
  • Methyl substitution at C7'a reduces steric hindrance, improving fit into hydrophobic pockets . Methodology :
  • Docking software : AutoDock Vina or Schrödinger Suite.
  • Validation : MD simulations (100 ns) assess binding stability .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM) may arise from:

  • Assay conditions : Varying serum concentrations or incubation times .
  • Compound purity : HPLC-MS verification (>95% purity required) .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified MCF-7) .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to confirm configurations .
  • Biological assays : Include positive controls (e.g., doxorubicin) and dose-response validation .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.

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